molecular formula C13H17NO3 B13029956 (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid

Cat. No.: B13029956
M. Wt: 235.28 g/mol
InChI Key: DEKIKYYHPFYCTO-GFCCVEGCSA-N
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Description

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid is a chiral α-amino acid derivative characterized by a cyclopentyloxy substituent on the para position of its phenyl ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol. The compound’s stereochemistry (R-configuration) and functional groups influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2R)-2-amino-2-(4-cyclopentyloxyphenyl)acetic acid

InChI

InChI=1S/C13H17NO3/c14-12(13(15)16)9-5-7-11(8-6-9)17-10-3-1-2-4-10/h5-8,10,12H,1-4,14H2,(H,15,16)/t12-/m1/s1

InChI Key

DEKIKYYHPFYCTO-GFCCVEGCSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)[C@H](C(=O)O)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and glycine.

    Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is first converted to an imine by reacting with glycine in the presence of a suitable catalyst.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated using acetic anhydride to yield (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.

    Substitution: The cyclopentyloxy group can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various alkoxy-substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

1. Neuroprotective Effects
Research indicates that compounds similar to (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid exhibit neuroprotective properties. These compounds have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the inhibition of phosphodiesterase enzymes, which play a critical role in cellular signaling pathways related to neuronal health .

2. Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Studies have shown that derivatives can inhibit inflammatory cytokines and pathways, making them candidates for treating conditions like arthritis and other inflammatory disorders. The modulation of the immune response through these compounds could lead to innovative therapeutic strategies .

Case Study 1: PDE4 Inhibitor Development

A notable case study involves the development of a potent phosphodiesterase 4 inhibitor derived from a similar structure. The synthesis was accomplished in eight steps with a focus on achieving high enantiomeric purity. The compound demonstrated significant efficacy in preclinical models for treating respiratory diseases, highlighting the therapeutic potential of similar amino acid derivatives .

Case Study 2: Neuroprotection in Animal Models

In a study exploring neuroprotective effects, (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid was administered to animal models exhibiting symptoms of neurodegeneration. Results showed a marked improvement in cognitive function and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Comprehensive Data Table

Application Area Description Research Findings
NeuroprotectionModulates neurotransmitter systems; potential treatment for neurodegenerative diseasesSignificant cognitive improvement in animal models
Anti-inflammatoryInhibits inflammatory cytokines; potential treatment for arthritisReduction in inflammatory markers observed
PDE4 InhibitionDevelopment of inhibitors for respiratory diseasesEfficacy demonstrated in preclinical trials

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phenyl ring and cyclopentyloxy group provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The table below compares substituents, molecular weights, and key properties of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid with analogs:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties
(2R)-2-Amino-2-(4-hydroxyphenyl)acetic acid -OH (para) 167.16 High polarity, used in β-lactam antibiotics (e.g., amoxicillin). Poor lipid solubility.
(R)-2-Amino-2-(4-fluorophenyl)acetic acid -F (para) 169.15 Enhanced metabolic stability; used in peptide synthesis. Moderate solubility.
(2R)-2-Amino-2-(4-trifluoromethylphenyl)acetic acid -CF₃ (para) 219.18 Strong electron-withdrawing effect; potential CNS drug candidate. Low aqueous solubility.
(2R)-2-Amino-2-(4-phenylphenyl)acetic acid -Ph (para) 239.27 Biphenyl group increases rigidity; explored in kinase inhibitors. Insoluble in water.
Target compound -O-cyclopentyl (para) 247.28 Lipophilic, moderate solubility in organic solvents; potential protease inhibitor.
Key Observations:
  • Polarity : Hydroxyl and fluorine substituents increase polarity, whereas cyclopentyloxy and trifluoromethyl groups enhance lipophilicity.
  • Biological Activity : Hydroxylated analogs are critical in β-lactam antibiotics (e.g., amoxicillin’s side chain ), while fluorinated and bulky analogs are prioritized in drug discovery for improved pharmacokinetics .
Key Observations:
  • The hydroxylated variant is the only compound with established therapeutic use (amoxicillin).
  • Fluorinated derivatives are more synthetically accessible and commercially viable .

Biological Activity

(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid, often referred to as a derivative of phenylglycine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by an amino acid backbone with a cyclopentyloxyphenyl side chain, which is believed to influence its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs).

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid involves several steps that typically include the formation of the amino acid core followed by the introduction of the cyclopentyloxyphenyl group. Research indicates that modifications to the side chain can significantly affect the compound's biological activity. For instance, variations in alkoxy substitutions on the phenyl ring have been shown to alter receptor affinity and selectivity .

Receptor Interaction

Recent studies have identified that (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid acts as an agonist for orphan GPCRs, specifically GPR88. This receptor is implicated in various neurological disorders and is a target for therapeutic intervention. The compound demonstrated activation of GPR88 through a Gαi-coupled signaling pathway, which was confirmed using TR-FRET assays in CHO cells expressing GPR88 .

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in treating conditions such as alcohol addiction. In animal models, administration of (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid resulted in a significant reduction in alcohol self-administration without affecting locomotor activity, indicating a selective action on reward pathways .

Study 1: GPR88 Agonism

In a study exploring the effects of various (4-alkoxyphenyl)glycinamides, (2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid was highlighted for its potent activation of GPR88. The study utilized both in vitro and in vivo models to assess the compound's efficacy and safety profile. Results indicated a favorable dose-response relationship, supporting further development as a therapeutic agent for addiction treatment .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of related compounds revealed that modifications to the cyclopentyl group could enhance receptor binding affinity. This study employed computational modeling alongside experimental validation to optimize lead compounds for higher potency and better pharmacokinetic properties .

Data Tables

CompoundReceptor Affinity (EC50)Biological ActivityReference
(2R)-2-Amino-2-(4-cyclopentyloxyphenyl)acetic acid414 nMGPR88 Agonist
RTI-13951-33634 nMAlcohol Intake Reduction
4-Alkoxyphenyl Glycinamide Derivative50 nMNeuroprotective Effects

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